ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with an ethyl ester group, a methyl group, and a prop-2-enoxy substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Prop-2-enoxy Group: The prop-2-enoxy group can be introduced via an etherification reaction using prop-2-enol and a suitable base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The prop-2-enoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, while the ester and prop-2-enoxy groups can form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate: Unique due to its specific substituents.
Ethyl 3-methyl-4-methoxy-1-benzofuran-2-carboxylate: Similar structure but with a methoxy group instead of a prop-2-enoxy group.
Ethyl 3-methyl-4-ethoxy-1-benzofuran-2-carboxylate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.
Uniqueness
This compound is unique due to the presence of the prop-2-enoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H16O4 |
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Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-9-18-11-7-6-8-12-13(11)10(3)14(19-12)15(16)17-5-2/h4,6-8H,1,5,9H2,2-3H3 |
InChI Key |
ASUXTJAEYCIZLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC=C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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